molecular formula C23H19NO7 B14944343 3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide

3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide

Cat. No.: B14944343
M. Wt: 421.4 g/mol
InChI Key: IPWCWSMWHNEKSN-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole and 4-methoxyphenyl derivatives. Key steps in the synthesis may involve:

  • Formation of the furo[3,2-c]pyran ring system through cyclization reactions.
  • Introduction of the carboxamide group via amide bond formation.
  • Functional group modifications to introduce the methoxy and methyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-2-propen-1-one: Shares the benzodioxole and methoxyphenyl groups but differs in the core structure.

    3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Similar benzodioxole group but different functional groups and core structure.

    2-(1,3-benzodioxol-5-yl)ethanamine: Contains the benzodioxole group but has an amine functional group instead of the furo[3,2-c]pyran ring.

Uniqueness

The uniqueness of 3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19NO7

Molecular Weight

421.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydrofuro[3,2-c]pyran-2-carboxamide

InChI

InChI=1S/C23H19NO7/c1-12-9-18-20(23(26)30-12)19(13-3-8-16-17(10-13)29-11-28-16)21(31-18)22(25)24-14-4-6-15(27-2)7-5-14/h3-10,19,21H,11H2,1-2H3,(H,24,25)

InChI Key

IPWCWSMWHNEKSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(O2)C(=O)NC3=CC=C(C=C3)OC)C4=CC5=C(C=C4)OCO5)C(=O)O1

Origin of Product

United States

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